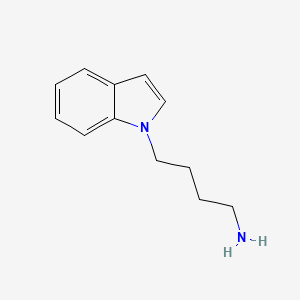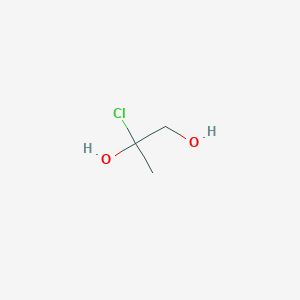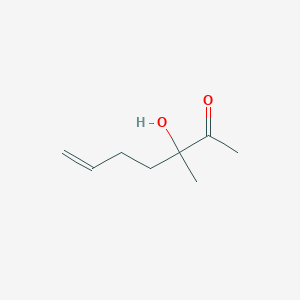
3-Hydroxy-3-methylhept-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methylhept-6-en-2-one is an organic compound with the molecular formula C8H14O2 It is a ketone with a hydroxyl group and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methylhept-6-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methyl-2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-methylhept-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 3-Methylhept-6-en-2-one or 3-Methylhept-6-enoic acid.
Reduction: 3-Hydroxy-3-methylheptane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Hydroxy-3-methylhept-6-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-methylhept-6-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond in its structure allow it to participate in various biochemical reactions. For example, it can act as an antioxidant by donating electrons to neutralize free radicals. Additionally, its interaction with enzymes and receptors in biological systems can lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-methylhex-5-en-2-one
- 3-Hydroxy-3-methylpent-4-en-2-one
- 3-Hydroxy-3-methylbut-3-en-2-one
Uniqueness
3-Hydroxy-3-methylhept-6-en-2-one is unique due to its specific molecular structure, which includes a hydroxyl group and a double bond at distinct positions. This structural arrangement imparts unique chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
133358-39-1 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-hydroxy-3-methylhept-6-en-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-8(3,10)7(2)9/h4,10H,1,5-6H2,2-3H3 |
Clé InChI |
WGRLBQZCFMEYFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C)(CCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


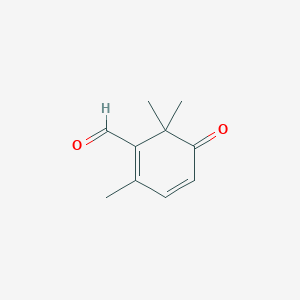
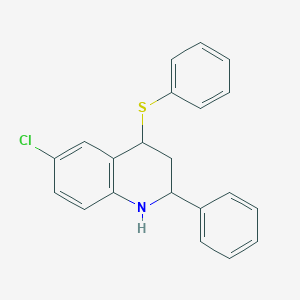
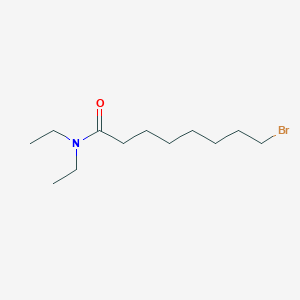
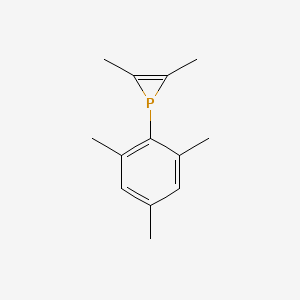
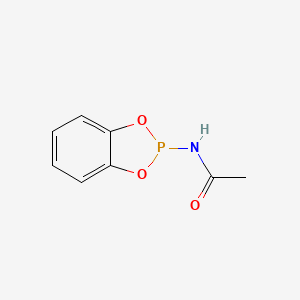

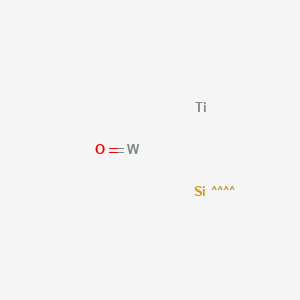

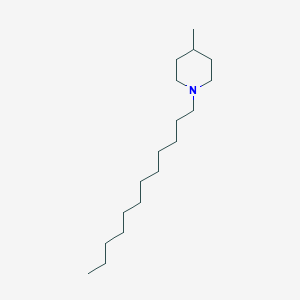
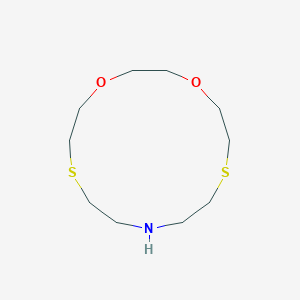

![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
